O-Methylisourea-13C hydrochloride

Catalog No.
S1922775
CAS No.
287389-40-6
M.F
C2H7ClN2O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methylisourea-13C hydrochloride

CAS Number

287389-40-6

Product Name

O-Methylisourea-13C hydrochloride

IUPAC Name

methyl carbamimidate;hydrochloride

Molecular Formula

C2H7ClN2O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1;

InChI Key

MUDVUWOLBJRUGF-CGOMOMTCSA-N

SMILES

COC(=N)N.Cl

Canonical SMILES

COC(=N)N.Cl

Isomeric SMILES

CO[13C](=N)N.Cl

O-Methylisourea-13C hydrochloride is a stable isotopic variant of O-methylisourea hydrochloride, where the carbon atom is labeled with the carbon-13 isotope. This compound is characterized by its molecular formula C₂H₇ClN₂O and is primarily utilized in biochemical research and synthesis. The presence of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace the compound's behavior in biological systems and

, including:

  • Decomposition: Upon heating, O-methylisourea hydrochloride decomposes, releasing methyl chloride. The decomposition temperature varies based on the heating rate .
  • Reactivity with Amino Groups: The compound can react with the α-amino group of lysine residues in proteins, forming stable adducts. This reaction is significant in studies involving protein modifications and interactions .
  • Formation of Urea Derivatives: O-Methylisourea can participate in reactions leading to the formation of urea derivatives, which are relevant in organic synthesis and medicinal chemistry.

O-Methylisourea-13C hydrochloride exhibits notable biological activities, particularly in the context of protein chemistry. It has been shown to modify proteins by reacting with amino groups, which can influence protein structure and function. This modification is essential for understanding post-translational modifications and enzyme activity regulation . Additionally, its isotopic labeling facilitates metabolic studies, allowing researchers to track metabolic pathways involving nitrogen-containing compounds.

The synthesis of O-Methylisourea-13C hydrochloride typically involves a methylation reaction using methyl carbonate and urea in the presence of a basic catalyst such as potassium hydroxide or sodium hydroxide. Key steps include:

  • Methylation Reaction: Methyl carbonate reacts with urea under basic conditions (pH > 7) at temperatures between 40°C and 100°C for several hours.
  • Isolation: The reaction mixture is concentrated, cooled, and crystallized to yield O-methylisourea.
  • Hydrochloride Formation: The final product can be converted to its hydrochloride salt by treating it with hydrochloric acid .

O-Methylisourea-13C hydrochloride has several applications:

  • Biochemical Research: Used as a reagent for studying protein modifications and interactions.
  • Metabolic Studies: Its isotopic labeling allows for tracing nitrogen metabolism in various biological systems.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other nitrogen-containing compounds.

Research on O-Methylisourea-13C hydrochloride has focused on its interactions with proteins and other biomolecules. Notably, studies have demonstrated its ability to react with lysine residues in proteins, leading to modifications that can affect protein function and stability . These interactions are crucial for understanding how small molecules can influence larger biological systems.

O-Methylisourea-13C hydrochloride shares similarities with several other compounds, particularly those involved in nitrogen chemistry. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methylisourea hydrochlorideC₂H₇ClN₂ONon-isotopic version; used similarly in protein studies.
UreaCH₄N₂OSimple amide; foundational compound in nitrogen metabolism.
DimethylureaC₃H₈N₂OUsed as a nitrogen source; less reactive than O-methylisourea.
CyanamideCH₂N₂Related compound; used in agriculture as a fertilizer.

O-Methylisourea-13C hydrochloride's uniqueness lies in its isotopic labeling, which enhances its utility in analytical studies compared to its non-labeled counterparts. Its ability to specifically modify proteins distinguishes it from simpler nitrogen-containing compounds like urea and dimethylurea.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types